molecular formula C16H13NO B089396 1H-Indol-2-yl(2-methylphenyl)methanone CAS No. 1026-19-3

1H-Indol-2-yl(2-methylphenyl)methanone

Cat. No.: B089396
CAS No.: 1026-19-3
M. Wt: 235.28 g/mol
InChI Key: WIUFCDBYZXHKSE-UHFFFAOYSA-N
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Description

1H-Indol-2-yl(2-methylphenyl)methanone is a synthetic compound based on the indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Indole derivatives are extensively investigated in pharmaceutical research for their potential interactions with various biological targets . They have been studied for a wide spectrum of applications, including as potential anticancer agents, with some indole-based molecules achieving FDA-approval for cancer therapy . Research into related indole compounds has also explored their potential antiviral properties, such as activity against viruses like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) . Furthermore, the indole nucleus is a key structural component in molecules studied for anti-inflammatory activity, sometimes acting through mechanisms that involve the inhibition of pro-inflammatory cytokines like TNF-α . This product is intended for research purposes only, such as in vitro assay development and hit-to-lead optimization studies . It is strictly for use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1026-19-3

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1H-indol-2-yl-(2-methylphenyl)methanone

InChI

InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16(18)15-10-12-7-3-5-9-14(12)17-15/h2-10,17H,1H3

InChI Key

WIUFCDBYZXHKSE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key structural analogs differ in substituents on the indole ring or the aryl ketone group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Indole Methanones
Compound Name Indole Substituent Aryl Group Substituent Molecular Weight (g/mol) Log P* Key Applications/Activities
1H-Indol-2-yl(2-methylphenyl)methanone None 2-methylphenyl 235.28 ~3.5 Under investigation (e.g., kinase inhibition)
2-Benzoylindole None Phenyl 221.26 ~2.8 Broad pharmacological activity
(5-Methoxy-1H-indol-2-yl)phenylmethanone 5-methoxy Phenyl 265.29 ~2.1 Potential CNS targeting
(2-Methyl-5-fluoro-1H-indol-3-yl)(phenyl)methanone 5-fluoro, 3-yl Phenyl 253.28 ~3.0 Anticancer research
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Sulfonyl group Phenyl 299.34 ~1.5 Laboratory use (high toxicity)
(1H-Indol-2-yl)(1-naphthyl)methanone None 1-naphthyl 271.31 ~4.2 Cannabinoid receptor studies

*Log P values estimated via computational tools or inferred from structural analogs .

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., Nitro): Derivatives like (1H-indol-1-yl)(2-nitrophenyl)methanone exhibit altered reactivity due to electron-deficient aryl rings, impacting metabolic stability .

Therapeutic Potential

  • Kinase Inhibition: Derivatives such as 5-amino-1-(2-methyl-1H-benzimidazol-5-yl)-1H-pyrazol-4-ylmethanone (zoligratinib) demonstrate potent tyrosine kinase inhibition, highlighting the indole methanone scaffold’s relevance in oncology .
  • Anti-Inflammatory and Antifungal Activity: Compounds like 4-amino-3-(1H-indol-1-yl)phenylmethanone show efficacy in ergosterol biosynthesis inhibition, a target in antifungal therapy .

ADMET Profiles

  • Absorption : The 2-methylphenyl derivative’s higher Log P (~3.5) suggests improved membrane permeability over polar analogs like sulfonyl-containing derivatives (Log P ~1.5) .
  • Toxicity : Sulfonyl and nitro groups correlate with increased toxicity (e.g., H302, H315 hazards), whereas methyl and methoxy groups generally improve safety profiles .

Crystallographic and Structural Insights

  • Bond Length Variations: In sulfonyl-substituted analogs (e.g., phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone), N1–C7 bond lengths (1.415 Å) exceed typical indole values (1.355 Å), reflecting electronic perturbations from electron-withdrawing groups .
  • Crystal Packing: Weak C–H⋯O interactions stabilize molecular conformations in analogs like (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone .

Preparation Methods

Reaction Design

This approach, inspired by a patent for 3-aminoindole derivatives, employs ethyl o-cyanophenyl carbamate and α-bromo-2-methylacetophenone under strongly basic conditions (sodium hydride). The Thorpe-Ziegler cyclization forms the indole ring while introducing the methanone group at position 2.

Synthetic Steps

  • Cyclization : Sodium hydride deprotonates the carbamate, enabling nucleophilic attack on the α-bromo ketone.

  • Hydrolysis : The resulting ethyl ester is hydrolyzed with aqueous sodium hydroxide to yield the free indole.

Performance Metrics

  • Yield : Multi-step yields exceed 80% , though exact figures for the target compound require empirical validation.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) isolates the product.

Comparative Analysis of Methods

ParameterMethod 1: CyclizationMethod 2: Thorpe-Ziegler
Steps 2 (protection, cyclization)2 (cyclization, hydrolysis)
Yield Up to 95%~80%
Regioselectivity High (sulfonamide-directed)Moderate (dependent on base)
Safety Mild conditions (K₂CO₃, HCl)Hazardous (NaH)
Purification Column chromatography, recrystallizationColumn chromatography

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the indole NH proton at δ ~9.7 ppm (broad singlet) and the ketone carbonyl at δ ~187 ppm .
  • IR Spectroscopy : Confirm the ketone group via a strong C=O stretch at ~1616 cm⁻¹ .
  • Mass Spectrometry (ESI) : The molecular ion [M+H]⁺ appears at m/z 236, with fragmentation patterns confirming the indole and methylphenyl groups .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Screen against targets like EGFR or tubulin using AutoDock Vina. The indole moiety often interacts with hydrophobic pockets, while the ketone forms hydrogen bonds .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Monitor RMSD (<2 Å) to validate pose retention .

What strategies mitigate low yields in palladium-catalyzed syntheses of this compound?

Advanced Research Question
Low yields (e.g., 39% ) stem from side reactions (e.g., homocoupling) or catalyst poisoning . Optimize by:

  • Ligand screening : Use bulky ligands (XPhos) to suppress undesired pathways.
  • Precatalyst systems : Pd(OAc)₂ with P(t-Bu)₃ enhances turnover frequency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional) .

How does the methyl group on the phenyl ring influence electronic properties and reactivity?

Basic Research Question
The 2-methyl group exerts electron-donating effects via hyperconjugation, stabilizing the ketone carbonyl. This:

  • Reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks.
  • Enhances π-stacking in crystal structures, as seen in X-ray data (e.g., C–C distances ~1.48 Å) .

What analytical workflows validate purity for pharmacological studies?

Advanced Research Question

  • HPLC-PDA : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Target ≥95% purity.
  • Elemental Analysis : Match calculated vs. experimental values (e.g., C: 81.68% vs. 81.54% ).
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 180°C to exclude solvent residues .

How do steric effects from the 2-methylphenyl group impact derivatization reactions?

Advanced Research Question
The ortho-methyl group introduces steric hindrance, limiting access to the ketone for nucleophiles. For example:

  • Reductive amination : Requires bulky amines (e.g., tert-butylamine) and elevated temperatures (80°C) .
  • Grignard additions : Proceed slowly, favoring 1,2-addition over 1,4-pathways .

What are the challenges in resolving enantiomers of derivatives, and how are they addressed?

Advanced Research Question
Chiral derivatives may form racemic mixtures due to planar indole systems. Strategies include:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/IPA eluent.
  • Crystallization with chiral auxiliaries : Co-crystallize with (-)-menthol to induce diastereomerism .

How can contradictory bioactivity data across studies be reconciled?

Advanced Research Question
Discrepancies (e.g., IC₅₀ variability in anticancer assays) arise from cell line heterogeneity or assay conditions . Mitigate by:

  • Standardized protocols : Use MTT assays with 48 hr exposure times.
  • Control benchmarking : Compare against doxorubicin (IC₅₀ ~1 µM) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends .

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